molecular formula C14H13N3 B12279178 2-benzyl-2H-indazol-6-amine

2-benzyl-2H-indazol-6-amine

Cat. No.: B12279178
M. Wt: 223.27 g/mol
InChI Key: QGCDGSOOMGKEQZ-UHFFFAOYSA-N
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Description

2-benzyl-2H-indazol-6-amine is a heterocyclic aromatic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of a benzyl group attached to the nitrogen atom at the second position of the indazole ring, with an amine group at the sixth position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzyl-2H-indazol-6-amine can be achieved through various methods. One common approach involves the cyclization of 2-azidobenzaldehydes with amines. This method typically involves the formation of C–N and N–N bonds without the use of catalysts or solvents . Another method includes the Cu(OAc)2-catalyzed synthesis, where 2-(methylamino)benzonitrile reacts with an organometallic reagent to form N–H ketimine species, followed by cyclization to form the indazole ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yields and purity. Transition metal-catalyzed reactions, such as those involving copper or silver catalysts, are often employed to achieve efficient synthesis with minimal byproducts .

Chemical Reactions Analysis

Types of Reactions

2-benzyl-2H-indazol-6-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dimethyl sulfoxide (DMSO) or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-benzyl-2H-indazol-6-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its benzyl and amine groups contribute to its versatility in various chemical reactions and potential therapeutic applications .

Properties

Molecular Formula

C14H13N3

Molecular Weight

223.27 g/mol

IUPAC Name

2-benzylindazol-6-amine

InChI

InChI=1S/C14H13N3/c15-13-7-6-12-10-17(16-14(12)8-13)9-11-4-2-1-3-5-11/h1-8,10H,9,15H2

InChI Key

QGCDGSOOMGKEQZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C=C3C=CC(=CC3=N2)N

Origin of Product

United States

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